molecular formula C19H22N2O2 B5746273 N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide

N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide

Cat. No.: B5746273
M. Wt: 310.4 g/mol
InChI Key: CNZWIURVXXYRHL-UHFFFAOYSA-N
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Description

N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide is an organic compound with a complex structure that includes a phenylpropanoyl group and a butanamide moiety

Properties

IUPAC Name

N-[2-(3-phenylpropanoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-8-18(22)20-16-11-6-7-12-17(16)21-19(23)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZWIURVXXYRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide typically involves the reaction of 3-phenylpropanoic acid with aniline derivatives under specific conditions. The process generally includes the following steps:

    Acylation: 3-phenylpropanoic acid is converted to its acyl chloride using thionyl chloride or oxalyl chloride.

    Amidation: The acyl chloride is then reacted with aniline derivatives in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-Chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide
  • N-{3-[(2-phenylpropanoyl)amino]phenyl}butanamide

Uniqueness

N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications.

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